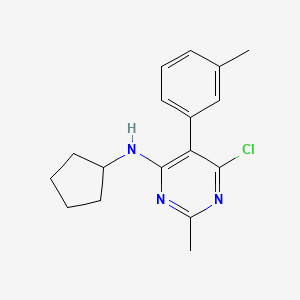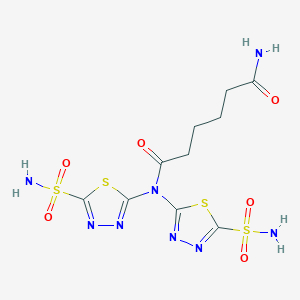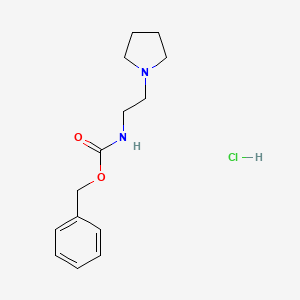
Diethyl 2-(6-chloropyridazin-3-yl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(6-chloropyridazin-3-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a pyridazine ring substituted with a chlorine atom at the 6th position and a diethyl malonate moiety at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(6-chloropyridazin-3-yl)malonate typically involves the reaction of 6-chloropyridazine with diethyl malonate in the presence of a base. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(6-chloropyridazin-3-yl)malonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridazine ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Hydrolysis: The ester groups in the malonate moiety can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst such as piperidine.
Major Products Formed
Nucleophilic Substitution: Substituted pyridazine derivatives.
Hydrolysis: Diethyl malonate derivatives with carboxylic acid groups.
Condensation Reactions: Complex organic molecules with extended conjugation or ring systems.
Scientific Research Applications
Diethyl 2-(6-chloropyridazin-3-yl)malonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting specific enzymes or receptors in the body.
Material Science: It is utilized in the synthesis of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Diethyl 2-(6-chloropyridazin-3-yl)malonate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The presence of the chlorine atom and the malonate moiety can influence its binding affinity and selectivity towards these molecular targets. Detailed studies on its mechanism of action are often conducted using techniques such as molecular docking and enzyme assays .
Comparison with Similar Compounds
Similar Compounds
- Diethyl malonate
- Dimethyl malonate
- Ethyl acetoacetate
Uniqueness
Diethyl 2-(6-chloropyridazin-3-yl)malonate is unique due to the presence of the 6-chloropyridazine ring, which imparts distinct chemical properties and reactivity compared to other malonate derivatives. This uniqueness makes it a valuable compound in the synthesis of specialized organic molecules and potential pharmaceuticals .
Properties
Molecular Formula |
C11H13ClN2O4 |
|---|---|
Molecular Weight |
272.68 g/mol |
IUPAC Name |
diethyl 2-(6-chloropyridazin-3-yl)propanedioate |
InChI |
InChI=1S/C11H13ClN2O4/c1-3-17-10(15)9(11(16)18-4-2)7-5-6-8(12)14-13-7/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
GATVORHVBUOUFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=NN=C(C=C1)Cl)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Furo[2,3-e][1,2]benzoxazole](/img/structure/B12916320.png)



![7-(4-Bromophenyl)-3-hydroxyfuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12916352.png)
![5-[3-(4-Phenylpiperazin-1-yl)propoxy]-1-benzofuran-3(2H)-one](/img/structure/B12916357.png)
